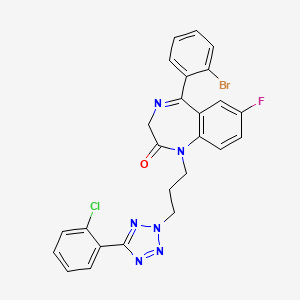
Antifungal agent 84
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 84 is a potent antifungal compound known for its efficacy against various fungal infections, particularly candidiasis. It inhibits the viability of Candida albicans biofilms through a CNB1-dependent mechanism . This compound has garnered attention due to its unique chemical structure and promising therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 84 involves several steps, including the selection of appropriate phospholipids and cholesterol. Methods such as thin film hydration, ethanol injection, and solvent evaporation are commonly used to encapsulate the compound within lipid-based vesicular carriers . These methods ensure uniform distribution and stability of the drug.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of lipid films, hydration, and encapsulation, followed by rigorous quality control measures to ensure consistency and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 84 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired modifications.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced stability and efficacy. These derivatives are often tested for their antifungal activity to identify the most potent compounds.
Applications De Recherche Scientifique
Antifungal agent 84 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of antifungal agents.
Biology: Researchers utilize it to investigate the mechanisms of fungal infections and the development of resistance.
Medicine: It is being explored for its potential in treating various fungal infections, particularly those resistant to conventional therapies.
Industry: The compound is used in the development of new antifungal formulations and drug delivery systems
Mécanisme D'action
Antifungal agent 84 exerts its effects by inhibiting the viability of Candida albicans biofilms through a CNB1-dependent mechanism . This involves disrupting the fungal cell membrane and interfering with essential cellular processes. The compound targets specific molecular pathways, leading to cell death and preventing the spread of infection .
Comparaison Avec Des Composés Similaires
- Posaconazole
- Voriconazole
- Amphotericin B
- Itraconazole
Comparison: Antifungal agent 84 is unique due to its specific mechanism of action and its ability to inhibit biofilm formation. Unlike other antifungal agents, it targets the CNB1 pathway, making it effective against resistant strains of Candida albicans .
Propriétés
Formule moléculaire |
C25H19BrClFN6O |
|---|---|
Poids moléculaire |
553.8 g/mol |
Nom IUPAC |
5-(2-bromophenyl)-1-[3-[5-(2-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C25H19BrClFN6O/c26-20-8-3-1-6-17(20)24-19-14-16(28)10-11-22(19)33(23(35)15-29-24)12-5-13-34-31-25(30-32-34)18-7-2-4-9-21(18)27/h1-4,6-11,14H,5,12-13,15H2 |
Clé InChI |
OHEVFXREOTXUEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
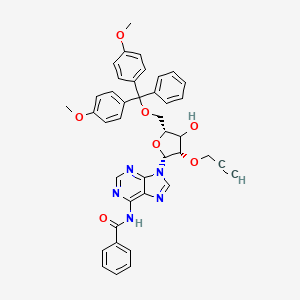
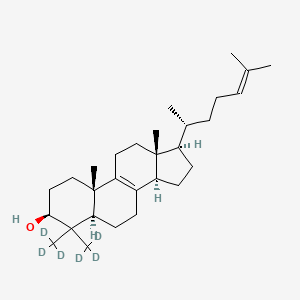

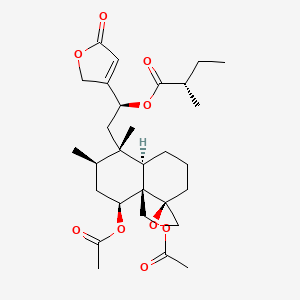
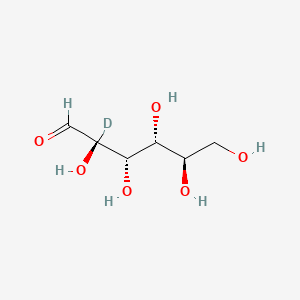
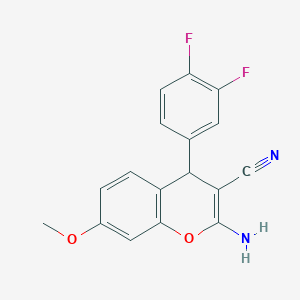
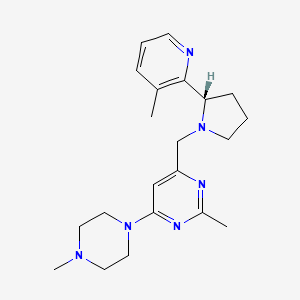
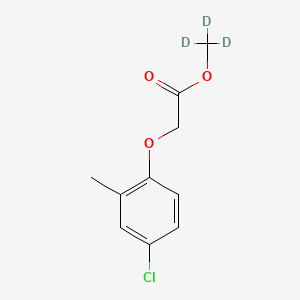
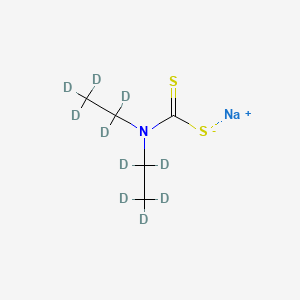
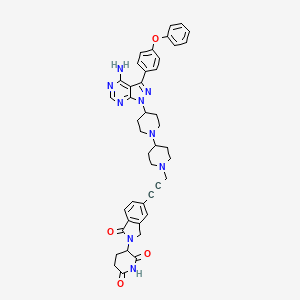
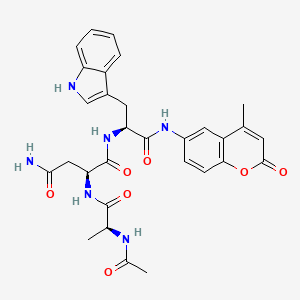
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
